molecular formula C7H11NO2 B15278987 Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Cat. No.: B15278987
M. Wt: 141.17 g/mol
InChI Key: ZRDQKGVWBPVQGX-PHDIDXHHSA-N
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Description

Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a heterocyclic compound that features a unique hexahydrocyclopenta[b][1,4]oxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This tandem reaction efficiently produces the desired oxazinone structure.

Industrial Production Methods

The use of TFA as a catalyst and the compatibility of the reaction with various functional groups make it a promising candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The oxazinone ring can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted oxazinones, dihydro derivatives, and other functionalized heterocycles .

Scientific Research Applications

Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific stereochemistry and the potential for diverse functionalization. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(4aR,7aR)-4,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-3-one

InChI

InChI=1S/C7H11NO2/c9-7-4-10-6-3-1-2-5(6)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1

InChI Key

ZRDQKGVWBPVQGX-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C1)OCC(=O)N2

Canonical SMILES

C1CC2C(C1)OCC(=O)N2

Origin of Product

United States

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